molecular formula C32H60O2 B12688074 2-Oxetanone, 4-pentadecylidene-3-tetradecyl- CAS No. 84989-41-3

2-Oxetanone, 4-pentadecylidene-3-tetradecyl-

Cat. No.: B12688074
CAS No.: 84989-41-3
M. Wt: 476.8 g/mol
InChI Key: BKSVJFGDPOUPBY-YCNYHXFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentadecylidene-3-tetradecyloxetan-2-one typically involves the dimerization of fatty acid chlorides. The reaction conditions often include the use of a catalyst and controlled temperature to facilitate the formation of the oxetanone ring . The general synthetic route can be summarized as follows:

    Starting Materials: Fatty acid chlorides (e.g., C16-C18 fatty acid chlorides).

    Catalyst: A suitable catalyst to promote the dimerization reaction.

    Reaction Conditions: Controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-Pentadecylidene-3-tetradecyloxetan-2-one involves large-scale dimerization processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4-Pentadecylidene-3-tetradecyloxetan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetanone derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-Pentadecylidene-3-tetradecyloxetan-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Pentadecylidene-3-tetradecyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentadecylidene-3-tetradecyloxetan-2-one is unique due to its specific alkylidene and alkyloxetanone structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

84989-41-3

Molecular Formula

C32H60O2

Molecular Weight

476.8 g/mol

IUPAC Name

(4Z)-4-pentadecylidene-3-tetradecyloxetan-2-one

InChI

InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30(32(33)34-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3/b31-29-

InChI Key

BKSVJFGDPOUPBY-YCNYHXFESA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCC

physical_description

Liquid, Other Solid

Origin of Product

United States

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